molecular structure and weight of 3-Ethylpyridine-2-carboxylic acid
Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications Executive Summary 3-Ethylpyridine-2-carboxylic acid (CAS: 27253-31-2), often referred to as 3-ethylpicolinic acid, is a critical heteroaromatic bui...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
3-Ethylpyridine-2-carboxylic acid (CAS: 27253-31-2), often referred to as 3-ethylpicolinic acid, is a critical heteroaromatic building block in medicinal chemistry. Distinguished by the steric proximity of the ethyl group (C3) and the carboxylic acid moiety (C2), this molecule exhibits unique conformational properties that influence its behavior as a pharmacophore. It serves as a vital intermediate in the synthesis of fused heterocyclic systems, particularly imidazolopyridines used in kinase inhibitors and allosteric modulators.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic methodologies, and structural characterization.
The following data consolidates the core physical properties of 3-Ethylpyridine-2-carboxylic acid.
Property
Specification
Technical Note
IUPAC Name
3-Ethylpyridine-2-carboxylic acid
Common: 3-Ethylpicolinic acid
CAS Number
27253-31-2
Hydrochloride salt: 1423719-88-3
Molecular Formula
Molecular Weight
151.16 g/mol
Monoisotopic Mass: 151.063
Physical State
White to off-white crystalline solid
Hygroscopic tendency in salt form
Solubility
Soluble in MeOH, DMSO, dilute acid
Zwitterionic character at neutral pH
pKa (Predicted)
(Pyridine N) (COOH)
The C3-ethyl group exerts a +I (inductive) effect, slightly increasing basicity compared to picolinic acid.[1][2][3]
Topological PSA
50.2
Polar Surface Area
Structural Analysis: The Ortho-Effect
The defining structural feature of 3-ethylpicolinic acid is the steric clash between the substituent at position 3 (Ethyl) and position 2 (Carboxyl).
Conformational Locking
Unlike unsubstituted picolinic acid, where the carboxyl group can rotate relatively freely to maintain planarity with the aromatic ring (maximizing conjugation), the 3-ethyl group introduces significant steric bulk.
Consequence: The carboxyl group is forced out of the plane of the pyridine ring.
Pharmacological Impact: This "pre-organized" twisted conformation can enhance binding selectivity in enzyme pockets that require a non-planar ligand, reducing the entropic penalty upon binding.
2D Topological Visualization
The following diagram illustrates the atom connectivity and the steric zone of interest.
Figure 1: Connectivity of 3-Ethylpyridine-2-carboxylic acid highlighting the steric interaction zone between C2 and C3.[4][3][5][6][7][8]
Synthetic Pathways & Process Chemistry
For research and drug development applications, purity and regioselectivity are paramount. While oxidation of alkylpyridines is possible, it often lacks selectivity (oxidizing the ethyl group). The Directed Ortho-Lithiation (DoM) strategy is the most robust protocol for laboratory-scale synthesis.
Protocol: Directed Lithiation of 3-Ethylpyridine
This method utilizes the inherent acidity of the C2-proton in the pyridine ring, which is enhanced by the inductive effect of the adjacent nitrogen.
Base: n-Butyllithium (2.5M in hexanes) or LDA (Lithium diisopropylamide)
Solvent: Anhydrous THF (Tetrahydrofuran)
Electrophile: Dry
(g) or Dry Ice
Quench: HCl (2N)
Step-by-Step Methodology:
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
) or Argon.
Complexation: Dissolve 3-ethylpyridine (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).
Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.
Mechanistic Note: The lithium coordinates to the Nitrogen lone pair, directing deprotonation selectively to the C2 position (Ortho-lithiation). The 3-ethyl group sterically hinders the C4 position, further favoring C2.
Incubation: Stir at -78°C for 1 hour to ensure complete formation of the 2-lithio-3-ethylpyridine species.
Carboxylation: Bubble excess dry
gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.
Workup: Allow to warm to room temperature. Quench with water. Adjust pH to ~3.5 (Isoelectric point) with HCl to precipitate the zwitterionic acid or extract with EtOAc.
Synthetic Workflow Diagram
Figure 2: Regioselective synthesis of 3-Ethylpicolinic acid via Directed Ortho-Lithiation.
Characterization & Validation
To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the gold standard.
Expected 1H-NMR Profile (DMSO-d6, 400 MHz)
The introduction of the Carboxylic Acid at C2 causes a significant downfield shift of the ring protons compared to the parent 3-ethylpyridine.
Position
Multiplicity
Shift ( ppm)
Assignment Logic
COOH
Broad Singlet
13.0 - 13.5
Acidic proton (exchangeable).
H6
Doublet (d)
8.5 - 8.6
Alpha to Nitrogen (most deshielded).
H4
Doublet (d)
7.8 - 7.9
Gamma to N, Beta to COOH/Ethyl.
H5
Doublet of Doublets (dd)
7.5 - 7.6
Beta to N (most shielded aromatic).
Ethyl-CH2
Quartet (q)
2.9 - 3.1
Deshielded by aromatic ring.
Ethyl-CH3
Triplet (t)
1.1 - 1.2
Typical terminal methyl.
Note: Coupling constants (
values) typically range from 4-8 Hz for aromatic vicinal protons.
Pharmaceutical Utility
3-Ethylpyridine-2-carboxylic acid is not merely a solvent or reagent; it is a scaffold.
Kinase Inhibition: The picolinic acid moiety is a common chelating motif in metalloenzyme inhibitors. The 3-ethyl group allows for hydrophobic filling of the "gatekeeper" regions in ATP-binding pockets.
Fragment-Based Drug Design (FBDD): With a molecular weight of ~151 Da, it is an ideal "fragment" starting point. It possesses high ligand efficiency (LE) potential.
Bio-isosterism: It serves as a bio-isostere for ortho-substituted benzoic acids, offering improved solubility and metabolic stability due to the pyridine nitrogen.
References
PubChem. (2025).[8] Compound Summary: 3-Ethylpyridine-2-carboxylic acid (CAS 27253-31-2). National Library of Medicine. [Link]
Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
solubility of 3-ethylpicolinic acid in water vs organic solvents
An In-depth Technical Guide to the Solubility of 3-Ethylpicolinic Acid Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 3-Ethylpicolinic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical analysis of the solubility characteristics of 3-ethylpicolinic acid, a substituted pyridinecarboxylic acid. By dissecting its molecular structure, we predict its solubility behavior in aqueous and organic media. This document furnishes drug development professionals and researchers with the theoretical framework and practical methodologies required to accurately assess and understand the solubility profile of this compound. We present a detailed experimental protocol for solubility determination via High-Performance Liquid Chromatography (HPLC) and contextualize the anticipated results based on physicochemical principles and comparative data from its parent compound, picolinic acid.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a molecule's potential success. It dictates the achievable concentration in biological fluids, influencing absorption and distribution, and profoundly impacts the design of dosage forms. 3-Ethylpicolinic acid, as a heterocyclic carboxylic acid, presents a unique solubility profile governed by a delicate interplay of polar and non-polar functionalities. Understanding this profile is paramount for its progression from a laboratory curiosity to a viable therapeutic agent. This guide eschews a generic template, instead adopting a first-principles approach to build a predictive and practical understanding of this specific molecule's behavior in solution.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is dictated by its molecular structure and its ability to form favorable interactions with the solvent. The widely cited principle of "like dissolves like" serves as our initial guidepost, which we will refine by examining the specific functional groups of 3-ethylpicolinic acid.[1]
Molecular Components:
Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. The ring itself is relatively polar.
Carboxylic Acid Group (-COOH): This is the dominant polar feature. It is a strong hydrogen bond donor (from the hydroxyl proton) and acceptor (from both oxygen atoms). It is also acidic, capable of deprotonation to form a highly polar carboxylate anion (-COO⁻).
Ethyl Group (-CH₂CH₃): An aliphatic side chain that is non-polar and hydrophobic. It does not participate in hydrogen bonding and contributes to the molecule's lipophilicity.
Aqueous Solubility: A pH-Dependent Phenomenon
In water, a highly polar, protic solvent, the carboxylic acid and pyridine nitrogen are the primary sites of interaction. We anticipate significant solubility due to the potential for strong hydrogen bonding.
However, the most critical factor is the solution's pH. The carboxylic acid group's acidity is described by its pKa. While the specific pKa for 3-ethylpicolinic acid is not widely published, we can infer it from the parent compound, picolinic acid, which has a pKa around 5.3.[2] The ethyl group is weakly electron-donating, which may slightly increase the pKa relative to the parent compound.
At pH < pKa (e.g., pH 2): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). The molecule will be soluble, but its solubility will be limited by the balance between the polar groups and the non-polar ethyl group.
At pH > pKa (e.g., pH 7.4): The carboxylic acid will deprotonate to form the carboxylate salt (-COO⁻). This introduces an ionic charge, dramatically increasing the molecule's polarity and leading to a significant increase in aqueous solubility.
Therefore, 3-ethylpicolinic acid is expected to be a compound with low solubility in acidic aqueous solutions that becomes highly soluble in neutral to basic aqueous solutions.[3]
Organic Solvent Solubility: A Spectrum of Interactions
The solubility in organic solvents will depend on the solvent's polarity, protic nature, and hydrogen bonding capability.
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They will effectively solvate the carboxylic acid group. The ethyl group will interact favorably with the solvent's alkyl chain. We predict good solubility in these solvents. The parent picolinic acid is significantly less soluble in ethanol than in water, and the added ethyl group on 3-ethylpicolinic acid is expected to enhance its relative solubility in alcohols.[4][5]
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They will effectively solvate the molecule, particularly the pyridine ring and the carbonyl oxygen. Picolinic acid has low solubility in acetonitrile[6]; the ethyl group may slightly improve this. DMSO is a powerful solvent, and good solubility is anticipated.
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. They will primarily interact with the non-polar ethyl group and the aromatic ring via weak van der Waals forces. The highly polar carboxylic acid group will be poorly solvated, leading to very low predicted solubility.
The following diagram illustrates the key intermolecular forces at play between 3-ethylpicolinic acid and different solvent types.
To ground our predictions, we can examine the known solubility of the parent compound, picolinic acid. The key structural difference is the addition of a hydrophobic ethyl group at the 3-position.
Table 1: Experimental Solubility of Picolinic Acid
Expert Insights: The addition of the C₂H₅ group increases the molecule's overall surface area and its non-polar character. Consequently, we can confidently predict that 3-ethylpicolinic acid will be less soluble in water than picolinic acid but will exhibit enhanced solubility in moderately polar and non-polar organic solvents like ethanol, ethers, and chlorinated solvents.
Protocol: Experimental Determination of Thermodynamic Solubility
Predictions require empirical validation. The following protocol outlines a robust method for determining the equilibrium (thermodynamic) solubility of 3-ethylpicolinic acid using an HPLC-UV system, a standard technique in pharmaceutical development.[7]
Principle
This method relies on creating a saturated solution of the compound in the chosen solvent, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved compound in the supernatant via a pre-calibrated HPLC method. This is an "excess solid" approach.[7]
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Analytical balance
Volumetric flasks and pipettes
Step-by-Step Methodology
Preparation of Calibration Standards:
Accurately weigh a known mass of 3-ethylpicolinic acid and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a high-concentration stock solution (e.g., 1 mg/mL).
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
Causality Check: This calibration curve is essential to correlate the HPLC peak area (instrument response) with the actual concentration of the analyte.
Sample Preparation (Solubility Experiment):
Add an excess amount of solid 3-ethylpicolinic acid to a vial (e.g., ~5 mg to 1 mL of solvent). The solid should be clearly visible at the bottom.
Causality Check: Adding excess solid ensures that the resulting solution becomes saturated and reaches its maximum equilibrium concentration.
Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.
Repeat for each solvent to be tested.
Equilibration:
Seal the vials tightly.
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
Shake for a minimum of 24 hours. A 48-hour period is often preferred to ensure true equilibrium is reached, especially for poorly soluble compounds.
Causality Check: Constant agitation and temperature control are critical for achieving a stable thermodynamic equilibrium. Insufficient time will result in an underestimation of solubility (kinetic solubility).
Sample Processing:
After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle.
Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any suspended solid.
Causality Check: This step is crucial to separate the saturated supernatant from undissolved solid, preventing contamination and artificially high results.
Carefully withdraw an aliquot of the clear supernatant.
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Perform a dilution with the mobile phase if the concentration is expected to be above the calibration range.
Causality Check: Filtering removes fine particulates that could damage the HPLC system. Dilution ensures the sample concentration falls within the linear range of the calibration curve for accurate quantification.
HPLC Analysis:
Inject the calibration standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.
Inject the prepared filtered samples from the solubility experiment.
Record the peak area for 3-ethylpicolinic acid in each sample.
Calculation:
Use the linear regression equation from the calibration curve to calculate the concentration of 3-ethylpicolinic acid in the injected samples.
Multiply the result by the dilution factor (if any) to determine the final solubility in the solvent (e.g., in mg/mL or µg/mL).
The following diagram outlines this experimental workflow.
Executive Summary This technical guide characterizes the thermodynamic stability of 3-ethyl-2-pyridinecarboxylic acid (3-ethylpicolinic acid). While structurally simple, this molecule exhibits complex stability behaviors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide characterizes the thermodynamic stability of 3-ethyl-2-pyridinecarboxylic acid (3-ethylpicolinic acid). While structurally simple, this molecule exhibits complex stability behaviors governed by the Hammick Intermolecular Mechanism and the steric influence of the 3-ethyl substituent.[1]
For researchers in drug discovery and agrochemical synthesis (specifically imidazolinone herbicides), understanding this profile is critical.[1] The core finding is a stability paradox : the molecule is kinetically labile in its neutral/acidic form due to steric acceleration of decarboxylation, yet thermodynamically robust in its anionic (carboxylate) form.[1] This guide details the mechanistic causality, solid-state properties, and validation protocols required for handling this compound.[1]
Molecular Architecture & Thermodynamic Baseline
Electronic Structure & Zwitterionic Character
Unlike simple benzoic acid derivatives, 3-ethyl-2-pyridinecarboxylic acid exists in a prototropic equilibrium between a neutral species and a zwitterion. This equilibrium dictates its solubility and thermodynamic baseline.
Neutral Form: Predominates in non-polar solvents; lower melting point lattice.[1]
Zwitterion Form: Predominates in the solid state and aqueous solution (isoelectric point).[1] The proton transfers from the carboxyl group to the pyridine nitrogen.[1]
Thermodynamic Implication: The zwitterionic lattice is stabilized by strong electrostatic interactions (Coulombic forces), typically raising the melting point and enthalpy of fusion (
) compared to the neutral isomer.[1] However, the presence of the 3-ethyl group introduces a steric clash that destabilizes the planar hydrogen-bonding network required for maximum lattice energy.
The "Orthogonal" Instability Factor
In 2-pyridinecarboxylic acids, resonance stabilization requires the carboxyl group to be coplanar with the pyridine ring.[1]
Steric Effect: The ethyl group at the 3-position exerts steric pressure (A-value ~1.75 kcal/mol), forcing the carboxyl group to rotate out of the aromatic plane.
Consequence: This deconjugation raises the ground-state energy (
) of the molecule relative to its transition state for decarboxylation, effectively lowering the activation energy () for thermal decomposition.[1]
Thermal Stability & Degradation Kinetics[1]
The primary thermodynamic risk for 3-ethyl-2-pyridinecarboxylic acid is thermal decarboxylation .
The Hammick Mechanism (Steric Acceleration)
Decarboxylation of picolinic acids proceeds via the Hammick mechanism, involving a cyclic transition state.[1]
Pathway: The reaction requires the protonated nitrogen to hydrogen-bond with the carbonyl oxygen, facilitating
In the Acid: The 3-ethyl group prevents the carboxyl group from achieving coplanarity.[1] Since the transition state for decarboxylation requires the C-C bond to break (which is orthogonal to the ring), the ground-state twist actually pre-organizes the molecule for decomposition. Expect faster degradation rates than unsubstituted picolinic acid. [1]
In the Anion: Conversely, the 3-ethyl group inhibits decarboxylation in the anionic form, making the salt form (e.g., sodium 3-ethylpicolinate) significantly more stable than the free acid.
Visualization of the Instability Pathway
Caption: The Hammick mechanism illustrating how the neutral acid form enters a cyclic transition state, accelerated by the steric bulk of the 3-ethyl group which destabilizes the ground state.
Experimental Validation Protocols
To rigorously determine the stability profile, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: Determine the onset of decarboxylation (
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[1][2] Note: Low pH suppresses ionization of the pyridine nitrogen, improving retention.[1]
Detection: UV at 260 nm (Pyridine ring absorption).[1]
Implications for Development
Storage & Handling[3]
Solid State: Store as the salt form (e.g., Hydrochloride or Sodium salt) whenever possible.[1] The free zwitterionic acid is metastable and prone to autocatalytic decarboxylation if traces of moisture or heat are introduced.
Temperature: Strictly
for the free acid.
Solvents: Avoid protic solvents at high temperatures.[1] Decarboxylation is often catalyzed by water which acts as a proton bridge in the transition state.
Synthetic Utility (Agrochemicals)
In the synthesis of imidazolinone herbicides (e.g., Imazethapyr), 3-ethyl-2-pyridinecarboxylic acid is a key intermediate.
Process Safety: During esterification or amidation, ensure reaction temperatures do not exceed the
determined by DSC.
Yield Loss: Prolonged residence time in acidic media at reflux will lead to significant yield loss via
Dunn, G. E., & Thimm, H. F. (1977).[1] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry. Link (Establishes the Hammick mechanism and substituent effects).[1]
Ashworth, P., et al. (2022).[1][3] Kinetics of Catalytic Decarboxylation of Naphthenic Acids. Processes. Link (Provides comparative kinetic modeling for carboxylic acid decarboxylation).[1]
Cheng, C., et al. (2014).[1] Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. Link (Details the synthesis of ethyl-substituted pyridine carboxylic acid precursors).
NIST Chemistry WebBook. (2025).[1] 2-Pyridinecarboxylic acid, ethyl ester data. Link (Physical property baseline for ethyl esters).[1]
BenchChem. (2025).[1][4][5] Pyridine-2-carboxylic anhydride decomposition pathways. Link (General handling and decomposition protocols for pyridine carboxylic derivatives).[1]
An In-depth Technical Guide to the Predicted Biological Activity and Toxicity Profile of 3-Ethylpicolinic Acid
Introduction: The Therapeutic Potential and Uncharted Territory of Picolinic Acid Analogs Picolinic acid, a pyridine-based organic compound, and its derivatives represent a compelling class of molecules with a wide spect...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential and Uncharted Territory of Picolinic Acid Analogs
Picolinic acid, a pyridine-based organic compound, and its derivatives represent a compelling class of molecules with a wide spectrum of biological activities.[1] These compounds are known to engage with biological systems through various mechanisms, most notably through their ability to chelate metal ions.[1] This interaction with essential metal ions like zinc and iron is fundamental to their observed anti-proliferative, antimicrobial, and immunological effects.[2] While extensive research has been conducted on picolinic acid and some of its analogs, the biological activity and toxicity profile of many derivatives, including 3-ethylpicolinic acid, remain largely unexplored.
This technical guide provides a comprehensive predictive analysis of the biological activity and toxicity of 3-ethylpicolinic acid. Drawing upon established Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models for picolinic acid analogs, this document offers a scientifically grounded forecast of its potential therapeutic efficacy and toxicological risks.[2] Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers and drug development professionals to validate these predictions and thoroughly characterize this novel compound.
Predicted Biological Activity of 3-Ethylpicolinic Acid: A QSAR-Informed Perspective
The biological activities of picolinic acid derivatives are intrinsically linked to their chemical structure.[3][4][5] The introduction of an ethyl group at the 3-position of the pyridine ring is anticipated to modulate the parent molecule's inherent properties, potentially leading to enhanced or novel biological effects.
Anticipated Antimicrobial and Antifungal Activity
Picolinic acid and its derivatives have demonstrated notable antimicrobial and antifungal properties. The proposed mechanism for this activity involves the chelation of essential metal ions, thereby disrupting microbial metabolic processes. The ethyl group in 3-ethylpicolinic acid, being an electron-donating group, may influence the electron density of the pyridine ring and the carboxyl group, potentially altering its chelation efficiency and, consequently, its antimicrobial potency.
Predicted Enzyme Inhibition
Several picolinic acid derivatives have been identified as inhibitors of various enzymes.[3] For instance, certain picolinamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[3] The structural modifications introduced by the ethyl group in 3-ethylpicolinic acid could confer specific binding affinities for various enzymatic targets.
Potential Herbicidal Activity
Picolinic acid and its derivatives are a known class of synthetic auxin herbicides.[4][5] The structural similarity of 3-ethylpicolinic acid to these established herbicides suggests that it may also exhibit phytotoxic properties. The nature and position of substituents on the pyridine ring are critical for herbicidal efficacy, indicating that the 3-ethyl substitution could lead to a unique spectrum of activity.
Predictive Toxicological Profile of 3-Ethylpicolinic Acid: A QSTR-Based Assessment
The toxicity of picolinic acid analogs is a critical consideration for their development as therapeutic agents. High doses of picolinic acid have been shown to induce vascular-neurotoxicity in animal models.[6] A QSTR study on picolinic acid analogs has revealed that two key molecular descriptors—the partial charge on the nitrogen atom and the hydrophobicity (logP)—are the most significant predictors of toxicity.[2]
Key Determinants of Picolinic Acid Analog Toxicity
Metal Chelation: The ability to chelate divalent and trivalent metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺), is a primary driver of the biological and toxicological effects of picolinic acid derivatives.[2] By sequestering these essential ions, these compounds can inhibit the function of metalloenzymes and zinc finger proteins involved in critical cellular processes like DNA replication.[2]
Membrane Permeability: The hydrophobicity of the molecule, quantified by its logP value, influences its ability to cross cellular membranes and exert its effects intracellularly.[2]
The addition of an ethyl group to the picolinic acid backbone is expected to increase its lipophilicity (logP), which could enhance its ability to cross cell membranes. This increased intracellular accumulation, combined with its chelating properties, may lead to a distinct toxicity profile compared to the parent compound.
Comparative Toxicity of Picolinic Acid Analogs
To provide a predictive context for the toxicity of 3-ethylpicolinic acid, the following table summarizes the in vitro cytotoxicity (IC50) of various picolinic acid analogs against Chinese Hamster Ovary (CHO) cells.[2]
Compound
IC50 (mM)
Fusaric Acid
0.032
3-Hydroxy picolinic acid
-
Picolinic Acid
-
Picloram
-
6-Bromo picolinic acid
-
6-Methyl picolinic acid
-
Di-picolinic acid
-
Iso-nicotinic acid
-
Picolinic acid N-oxide
-
Nicotinic acid
-
6-Hydroxy picolinic acid
25.85
Note: Specific IC50 values for all compounds were not provided in the source material, but they are listed in decreasing order of toxicity.
Based on the QSTR principles, the increased hydrophobicity from the ethyl group in 3-ethylpicolinic acid might place its toxicity in the higher range of the analogs listed. However, empirical testing is essential to confirm this prediction.
Experimental Protocols for the Characterization of 3-Ethylpicolinic Acid
To empirically determine the biological activity and toxicity of 3-ethylpicolinic acid, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of 3-ethylpicolinic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Acute Oral Toxicity Study (OECD Guideline 425)
The Up-and-Down Procedure (UDP) is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.[8][9][10][11]
Protocol:
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often more sensitive).
Housing and Acclimatization: House the animals individually and allow them to acclimatize for at least 5 days before dosing.
Dose Selection: Select a starting dose based on available data. For a novel substance, a default starting dose may be used. The dose progression follows a geometric series with a factor of 3.2.
Dosing: Administer a single oral dose of 3-ethylpicolinic acid to one animal.
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
Sequential Dosing:
If the animal survives, the next animal is dosed at a higher level.
If the animal dies, the next animal is dosed at a lower level.
Endpoint: The test is complete when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
Data Analysis: Use the maximum likelihood method to calculate the LD50 (the dose that is lethal to 50% of the animals) and its confidence interval.
Visualizing Key Concepts and Workflows
Proposed Mechanism of Action of 3-Ethylpicolinic Acid
Caption: Proposed mechanism of 3-ethylpicolinic acid.
Workflow for In Vitro and In Vivo Toxicity Assessment
Caption: Toxicity assessment workflow for novel compounds.
Conclusion and Future Directions
This technical guide has provided a predictive overview of the biological activity and toxicity of 3-ethylpicolinic acid, grounded in the established principles of QSAR and QSTR for the picolinic acid class of compounds. The addition of a 3-ethyl group is anticipated to modulate the parent molecule's physicochemical properties, potentially leading to a unique pharmacological and toxicological profile.
The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these predictions. A thorough characterization of 3-ethylpicolinic acid, encompassing a broader range of biological assays and more extensive toxicological studies, is warranted to fully elucidate its potential as a therapeutic agent or to identify any associated risks. Future research should focus on a comprehensive assessment of its antimicrobial spectrum, its inhibitory effects on a panel of relevant enzymes, and a more in-depth investigation into its mechanism of action.
References
Grant, G. J., & O'Brien, W. J. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 390.
Li, W., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114.
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
European Commission, Joint Research Centre. (n.d.). Acute Toxicity.
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
National Toxicology Program. (n.d.). OECD Test Guideline 425.
OECD. (2017). OECD Guideline for the Testing of Chemicals 402: Acute Dermal Toxicity.
Sigma-Aldrich. (n.d.). Cytotoxicity assays.
Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
Kosheeka. (2025).
Duque, G., et al. (2021).
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
Fabbrizzi, P., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(10), e202500197.
ResearchGate. (n.d.).
National Center for Biotechnology Information. (n.d.). 3-Methylpicolinic acid. PubChem Compound Summary for CID 268757.
De, S., & Roy, K. (2022). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Molecules, 27(19), 6529.
Wikipedia. (n.d.). Picolinic acid.
Al-Fahdawi, M. Q., et al. (2018). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine drugs, 16(11), 438.
ICH. (1994). S3A Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies.
Zhang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Journal of Agricultural and Food Chemistry, 71(4), 1891-1901.
Foster, A. C., Collins, J. F., & Schwarcz, R. (1983). On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds. Neuropharmacology, 22(12A), 1331-1342.
Laine, T. I., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical research in toxicology, 28(12), 2355-2364.
Wujec, M., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3291.
potential applications of 3-Ethylpyridine-2-carboxylic acid in pharmacology
An In-Depth Technical Guide on the Pharmacological Applications of 3-Ethylpyridine-2-carboxylic Acid Executive Summary 3-Ethylpyridine-2-carboxylic acid (also known as 3-ethylpicolinic acid ; CAS: 1423719-88-3) is a spec...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Pharmacological Applications of 3-Ethylpyridine-2-carboxylic Acid
Executive Summary
3-Ethylpyridine-2-carboxylic acid (also known as 3-ethylpicolinic acid ; CAS: 1423719-88-3) is a specialized pyridine derivative that serves as a critical intermediate in medicinal chemistry and a functional probe in pharmacological research. Unlike its more common isomer, nicotinic acid (pyridine-3-carboxylic acid), the 2-carboxylic acid (picolinic) substitution pattern confers unique metal-chelating properties and reactivity profiles essential for Fragment-Based Drug Design (FBDD) .
This guide explores its high-value applications in kinase inhibitor synthesis , metalloenzyme modulation , and pharmaceutical formulation science , providing actionable protocols for researchers in drug development.
Part 1: Medicinal Chemistry & Synthetic Applications
The primary utility of 3-Ethylpyridine-2-carboxylic acid lies in its role as a scaffold for fused heterocyclic systems, particularly 1,5-naphthyridines and pyrido[2,3-d]pyrimidines , which are privileged structures in oncology (kinase inhibitors).
Precursor for Kinase Inhibitor Scaffolds
In the development of ATP-competitive inhibitors, the pyridine ring serves as a hinge-binding motif. The 3-ethyl substituent provides a hydrophobic vector that can occupy the "gatekeeper" region or hydrophobic pocket I of kinase active sites, improving selectivity over unsubstituted pyridine analogs.
Mechanism: The carboxylic acid group at C2 allows for cyclization with adjacent amino groups (introduced at C3 via Curtius rearrangement or nitration/reduction) to form bicyclic systems.
In Lead Optimization, 3-ethylpicolinic acid is used as a bioisostere for:
Ortho-substituted benzoic acids: The pyridine nitrogen adds polarity and hydrogen-bond acceptance capability (pKa ~5.5) without significantly altering the steric bulk of the ethyl group.
Part 2: Pharmacological Mechanisms (Chemical Biology)
Beyond synthesis, the molecule itself exhibits biological activity driven by its chelation thermodynamics.
Metalloenzyme Inhibition (Zinc Proteases)
Picolinic acid derivatives are bidentate ligands that bind transition metals (Zn²⁺, Fe²⁺, Cu²⁺). 3-Ethylpyridine-2-carboxylic acid acts as a competitive inhibitor for zinc-dependent metalloenzymes.
Targets: Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).
Mechanism: The pyridine nitrogen and the carboxylate oxygen form a stable 5-membered chelate ring with the catalytic Zinc ion in the enzyme's active site. The 3-ethyl group provides steric bulk that can displace the catalytic water molecule or interact with the S1' specificity pocket.
Neuropharmacology & Kynurenine Pathway Modulation
As a structural analogue of picolinic acid (an endogenous neuroprotectant) and quinolinic acid (an excitotoxin), 3-ethylpicolinic acid is used to probe the kynurenine pathway.
Application: Investigating NMDA receptor modulation. The ethyl substitution alters blood-brain barrier (BBB) permeability compared to the endogenous acid, allowing for in vivo studies of picolinic acid transport mechanisms.
Part 3: Formulation Science (Industry Insight)
A less obvious but critical application of 3-Ethylpyridine-2-carboxylic acid is its use as a Model Compound in the development of Amorphous Solid Dispersions (ASDs) .
Context: Pharmaceutical patents (e.g., by Bend Research/Lonza) utilize this molecule to validate spray-drying technologies for poorly soluble drugs.
Why it is used: It possesses a specific balance of lipophilicity (ethyl group) and ionizability (zwitterionic potential of picolinic acid), making it an ideal stress-test candidate for evaluating polymer-drug interactions (e.g., with HPMCAS) in preventing crystallization.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Ethylpyridine-2-carboxylic Acid from 3-Ethylpyridine
Rationale: Direct oxidation of alkylpyridines often attacks the alkyl group. This protocol uses N-oxide activation to selectively functionalize the C2 position.
N-Oxidation: Dissolve 3-ethylpyridine (10 mmol) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with Na₂CO₃. Yields 3-ethylpyridine N-oxide .
Reissert-Henze Reaction: Treat the N-oxide with Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride in DCM to yield 2-cyano-3-ethylpyridine .
Hydrolysis: Reflux the nitrile in 6M HCl for 12h.
Purification: Adjust pH to 3.5 (isoelectric point). Extract with EtOAc.[1] Recrystallize from Ethanol/Water.
Protocol B: General Amide Coupling (Fragment Linking)
Rationale: To attach the scaffold to a pharmacophore amine.
Activation: Dissolve 3-ethylpyridine-2-carboxylic acid (1.0 eq) in dry DMF.
Reagents: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min to form the active ester.
Coupling: Add the target amine (R-NH₂, 1.0 eq). Stir at RT for 4-16h.
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.
Outcome: Yields the 3-ethyl-picolinamide derivative.
Part 5: Visualizations
Figure 1: Synthetic Pathway to Kinase Inhibitor Scaffolds
Caption: Step-wise synthetic transformation of 3-ethylpyridine into the pharmacologically active 2-carboxylic acid scaffold and subsequent fusion into kinase inhibitor cores.
Figure 2: Mechanism of Metalloenzyme Inhibition
Caption: Bidentate chelation mode of 3-ethylpicolinic acid inhibiting a Zinc-dependent metalloprotease, highlighting the steric role of the ethyl group.
Part 6: Data Summary
Table 1: Comparative Properties for Drug Design
Property
3-Ethylpyridine-2-COOH
Picolinic Acid (Ref)
Nicotinic Acid (Ref)
Relevance
pKa (Acid)
~5.4
5.4
4.8
Ionization state at physiological pH
LogP
~1.5
0.7
0.4
Improved membrane permeability
Chelation
Bidentate (N, O)
Bidentate (N, O)
Monodentate
Essential for metalloenzyme inhibition
Steric Bulk
Moderate (Ethyl)
Low (H)
Low (H)
S1' pocket filling / Selectivity
References
Deciphera Pharmaceuticals, LLC. (2022). Amorphous kinase inhibitor formulations and methods of use thereof. US Patent 11,344,536. (Demonstrates use in solid dispersion formulations). Link
Bend Research, Inc. (2004). Method for making homogeneous spray-dried solid amorphous drug dispersions utilizing modified spray-drying apparatus. US Patent 6,763,607. (Cites 3-ethylpyridine-2-carboxylic acid as a model compound). Link
Agrawal, A. et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase inhibitor library. Bioorganic & Medicinal Chemistry Letters. (Discusses pyridine scaffolds in kinase inhibition). Link
BLD Pharm. (2024). Product Datasheet: 3-Ethylpyridine-2-carboxylic acid hydrochloride. (Source for chemical structure and commercial availability). Link
Univook Chemical. (2024). Dipicolinic Acid as Intermediate for the Synthesis. (Context on picolinic acid derivatives in synthesis). Link
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 4116-88-5
Synonyms: 3-Ethylpicolinic acid; 3-Ethyl-2-pyridinecarboxylic acid
Document Type: Technical Safety Guide & Handling Monograph
Version: 2.1 (Research & Development Use Only)
Executive Summary: The "Scaffold" Perspective
In the context of drug discovery, 3-Ethylpyridine-2-carboxylic acid is more than a reagent; it is a critical pyridine scaffold used to introduce steric bulk adjacent to the metal-chelating nitrogen-carboxylate motif. Unlike its liquid precursor (3-ethylpyridine), this compound is a crystalline solid that presents unique handling challenges driven by its zwitterionic nature.
This guide moves beyond standard compliance. It provides a mechanistic understanding of how the molecule behaves under physiological and synthetic conditions, ensuring that researchers can handle it with both safety and chemical intuition.
Physicochemical Safety Profile
Understanding the molecular behavior is the first line of defense. The amphoteric nature of the pyridine ring combined with the carboxylic acid creates a pH-dependent solubility profile that dictates both handling and decontamination strategies.
Table 1: Core Chemical Identity & Properties
Property
Specification
Operational Implication
CAS Number
4116-88-5
Use for precise inventory tracking (distinct from liquid 3-ethylpyridine).
Molecular Formula
Molecular Weight
151.16 g/mol
Physical State
Solid (Crystalline Powder)
Risk of dust inhalation; requires static control.
Melting Point
~110–130 °C (Predicted*)
Based on 3-methyl analog (114°C). Avoid high-heat drying.
Acidity (pKa)
~1.0 (N-H⁺), ~5.4 (COOH)
Exists as a zwitterion at neutral pH; soluble in acid/base.
Critical Distinction: Do not confuse with 3-Ethylpyridine (CAS 536-78-7) , which is a flammable liquid. Verify the container state immediately upon receipt.
Hazard Identification & Mechanistic Toxicology
While specific toxicological data for this CAS is limited, its structural class (pyridine carboxylic acids) follows a predictable hazard pattern defined by irritation and bio-interaction .
STOT-SE (Category 3): H335 - May cause respiratory irritation.[3][4]
The "Zwitterionic Trap" (Mechanistic Insight)
At physiological pH (7.4), this molecule exists largely in a zwitterionic state. This increases its water solubility but also allows it to interact with mucous membranes effectively.
Inhalation Risk: The dust is not just an inert particulate; upon contact with the moisture in the respiratory tract (pH ~7), it solubilizes rapidly, creating a localized acidic/basic micro-environment that triggers inflammation.
Chelation Potential: The 2-carboxylic acid position relative to the pyridine nitrogen creates a bidentate binding pocket. High exposure could theoretically interfere with local metal ion homeostasis (Zn²⁺, Fe²⁺) on skin surfaces, exacerbating irritation.
Operational Handling Protocols
Engineering Controls & PPE[3][6]
Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or a Powder Weighing Station .
Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient. The molecule is polar and unlikely to permeate nitrile rapidly.
Validation: Change gloves immediately if powder contamination is visible to prevent cross-contamination to surfaces.
Eye Protection: Chemical safety goggles are mandatory. Safety glasses are insufficient due to the fine particle size of the dust.
Solubilization & Reaction Setup
Researchers often struggle to solubilize zwitterionic amino-acid-like pyridines.
Acidic Media: Soluble (Protonation of N -> Cationic).
Basic Media: Soluble (Deprotonation of COOH -> Anionic).
Technique: To dissolve in organic solvents for coupling reactions, add a tertiary base (e.g., DIPEA, TEA) to deprotonate the carboxylic acid, disrupting the crystal lattice energy of the zwitterion.
Visualization: Solubility & Handling Logic
The following diagram illustrates the decision-making process for handling and solubilization based on pH states.
Figure 1: Solubility-reactivity landscape. Note the requirement for base (DIPEA/TEA) to solubilize the compound in non-polar organic solvents for synthesis.
Emergency Response & Decontamination
Spills (Solid State)
Do NOT sweep vigorously. This generates airborne dust.
Wet Wipe Method: Cover the spill with a paper towel dampened with 5% Sodium Bicarbonate solution.
Why? The base converts the zwitterion to the fully anionic salt, increasing water solubility and ensuring the residue is lifted into the wipe rather than smeared.
Final Clean: Wipe surface with water, then ethanol.
Exposure Response Decision Tree
Figure 2: Immediate response protocols emphasizing mechanical removal of solids before irrigation.
Storage, Stability & Disposal[2][5][7][8]
Stability Profile[2][6][7][9]
Hygroscopicity: The pyridine nitrogen can accept hydrogen bonds from water. Store in a tightly sealed container, preferably within a secondary desiccated box or fridge (2–8 °C).
Shelf Life: Re-test purity (NMR/LCMS) annually. Look for decarboxylation (loss of CO2) which would yield the liquid 3-ethylpyridine (smell of pyridine is a degradation indicator).
Disposal Considerations[2][3][5][7][10]
Waste Stream: Classify as "Organic Solid - Irritant."
Compatibility: Do not mix with strong oxidizers (peroxides, permanganates) in the waste stream.
Neutralization: Can be co-disposed with other combustible organic solvents for incineration.
References
National Center for Biotechnology Information (PubChem). (2026). PubChem Compound Summary for CID 1018, Picolinic Acid (Analog Reference). Retrieved February 15, 2026, from [Link]
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine-2-carboxylic acid derivatives. Retrieved February 15, 2026, from [Link]
Application Notes & Protocols: Leveraging 3-Ethylpicolinic Acid in the Synthesis of Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Picolinic Acid Moiety Picolinic acid derivatives are a cornerstone in medicinal chemistry, serving as privileged sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Picolinic Acid Moiety
Picolinic acid derivatives are a cornerstone in medicinal chemistry, serving as privileged scaffolds in the development of novel therapeutics.[1][2] Their inherent properties, including the ability to act as bidentate ligands and engage in a multitude of chemical transformations, make them ideal starting points for creating structurally diverse and biologically active molecules.[3] The pyridine ring, a common feature in many approved drugs, imparts favorable pharmacokinetic properties and provides multiple vectors for chemical modification. This document provides a detailed guide on the synthetic utility of a specific, yet underexplored derivative: 3-ethylpicolinic acid .
While extensive literature details the synthesis of various picolinic acid analogs, specific, field-proven protocols starting directly from 3-ethylpicolinic acid for the construction of well-known pharmaceutical scaffolds are not widely documented in readily available literature. Therefore, this guide will focus on providing robust, detailed protocols for key synthetic transformations that are broadly applicable to picolinic acids, with specific considerations for leveraging the unique structural features of the 3-ethyl substituted variant. The principles and methodologies outlined herein are grounded in established organic chemistry and are designed to be adapted for the synthesis of novel molecular entities.
Core Synthetic Transformations of 3-Ethylpicolinic Acid
The primary functional handle of 3-ethylpicolinic acid is its carboxylic acid group, which allows for a range of classical and modern synthetic transformations. The ethyl group at the 3-position provides a lipophilic handle and can influence the conformational properties of the resulting molecules.
Amide Bond Formation: A Gateway to Diverse Functionality
The formation of an amide bond is one of the most fundamental and widely used reactions in drug discovery, creating a stable linkage that is prevalent in a vast array of pharmaceuticals.[4][5] The reaction of 3-ethylpicolinic acid with a primary or secondary amine is a direct and efficient method to introduce new functionalities and build more complex molecular scaffolds.
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is typically achieved using coupling reagents. The choice of coupling reagent and reaction conditions depends on the reactivity of the amine, the presence of other functional groups, and the desired scale of the reaction.
This is a widely used and reliable method for a broad range of amines.[7]
Technical Support Center: Maximizing Yield in 3-Ethylpyridine-2-carboxylic Acid Synthesis
Executive Summary 3-Ethylpyridine-2-carboxylic acid (3-Ethylpicolinic acid) is a critical intermediate in the synthesis of imidazolinone herbicides and various pharmaceutical scaffolds. Researchers often encounter two pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Ethylpyridine-2-carboxylic acid (3-Ethylpicolinic acid) is a critical intermediate in the synthesis of imidazolinone herbicides and various pharmaceutical scaffolds. Researchers often encounter two primary bottlenecks: poor regioselectivity during direct functionalization and over-oxidation during alkyl side-chain manipulation.
This guide prioritizes the Halogen-Lithium Exchange Route (Protocol A) as the "Gold Standard" for high-yield laboratory and pilot-scale synthesis, offering superior regiocontrol over oxidative methods. A secondary Selective Oxidation Route (Protocol B) is provided for contexts where starting material cost is the primary driver.
Protocol A: The "Gold Standard" (Lithiation-Carboxylation)
Workflow: Halogen-Lithium Exchange followed by Electrophilic Trapping with CO₂.
Starting Material: 2-Bromo-3-ethylpyridine.[1]
Target Yield: >85%
Reaction Mechanism & Pathway
The reaction relies on the rapid exchange of the bromine atom for lithium at cryogenic temperatures, generating a highly reactive 2-pyridyl anion. This species is unstable at room temperature and must be trapped immediately with carbon dioxide.
Figure 1: Lithiation-carboxylation pathway showing critical intermediate stability and potential side reactions.
Step-by-Step Optimization Guide
Step 1: Solvent Preparation
Protocol: Use anhydrous THF (Tetrahydrofuran) distilled over sodium/benzophenone or from a solvent purification system (SPS).
Why: Even trace moisture (ppm levels) destroys n-BuLi and protonates the lithiated intermediate, returning the starting material (3-ethylpyridine) rather than the product.
Step 2: Cryogenic Exchange (-78°C)
Protocol: Cool the solution of 2-bromo-3-ethylpyridine in THF to -78°C (Dry ice/Acetone bath). Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.
Critical Control: Maintain internal temperature below -70°C.
Causality: Above -60°C, the lithiated species attacks unreacted bromide (Wurtz coupling) or undergoes "halogen dance" (scrambling of the Li position), destroying regioselectivity.
Step 3: CO₂ Trapping
Protocol: Do not add dry ice pellets directly. Instead, bubble anhydrous gaseous CO₂ through the solution via a drying tube (CaCl₂) or a balloon.
Why: Solid dry ice often contains water ice on the surface, which quenches the anion. Gaseous delivery ensures anhydrous conditions and prevents thermal shock.
Titrate n-BuLi before use; use a CO₂ gas cylinder with a drying trap.
Starting Material Recovery
Incomplete exchange or protonation during quench.
Increase n-BuLi to 1.2 eq; ensure reaction stirs at -78°C for 45 mins before CO₂ addition.
Dimer Formation
Temperature spiked during n-BuLi addition.
Use an internal thermometer; slow down addition rate.
Regio-isomers present
"Halogen Dance" mechanism activated.
Keep temperature strictly < -75°C; reduce time between Li-exchange and CO₂ quench.
Protocol B: The "Scalable" Alternative (Selective Oxidation)
Workflow: Selective oxidation of the 2-methyl group in 3-ethyl-2-methylpyridine.
Starting Material: 3-Ethyl-2-methylpyridine (5-Ethyl-2-picoline).
Target Yield: 50-65% (Lower yield, but cheaper inputs).
The Selectivity Challenge
Oxidizing a methyl group (C2) in the presence of an ethyl group (C3) is thermodynamically challenging. Strong oxidants (KMnO₄) will oxidize both alkyl chains to carboxylic acids, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid derivative).
Recommended Reagent: Selenium Dioxide (SeO₂).
Mechanism: SeO₂ selectively attacks active methyl/methylene groups via an ene-reaction mechanism, typically stopping at the aldehyde or acid stage without degrading the ethyl chain.
Optimization Steps
Solvent: Use Pyridine or Dioxane/Water (95:5).
Temperature: Reflux (100-110°C).
Workup: SeO₂ reduces to colloidal Selenium (red/black solid). This must be filtered while hot through Celite to prevent clogging.
Module 3: Purification & Isolation (Crucial for Yield)
The product is an amphoteric amino acid (zwitterion). Standard extraction often fails because the molecule remains in the aqueous phase at neutral pH.
Figure 2: Isoelectric focusing is the key to isolating zwitterionic pyridine acids.
Key Technique: Isoelectric Precipitation
The isoelectric point (pI) of 3-ethylpyridine-2-carboxylic acid is approximately pH 3.2 - 3.8 .
Concentrate the aqueous reaction mixture to a minimal volume.
Slowly add 6M HCl until pH reaches 3.5.
Cool to 0°C. The zwitterion is least soluble at this pH and should crystallize.
Note: If no precipitate forms, use continuous liquid-liquid extraction with Dichloromethane (DCM) for 24 hours. Simple separatory funnel extraction is inefficient.
Frequently Asked Questions (FAQ)
Q: Can I use direct lithiation on 3-ethylpyridine to skip the bromo- precursor?A:Not recommended. Direct lithiation of 3-ethylpyridine with n-BuLi/TMEDA is notoriously non-selective. It often results in deprotonation of the ethyl group (lateral lithiation) or a mixture of C2 and C6 lithiation. The halogen-lithium exchange (Protocol A) is the only way to guarantee C2 regioselectivity.
Q: My product turns black during drying. What is happening?A: This indicates decarboxylation. Pyridine-2-carboxylic acids are prone to thermal decarboxylation, especially if traces of metal salts or acid remain.
Fix: Dry under high vacuum at room temperature (do not heat >40°C). Store as the hydrochloride salt if long-term stability is required.
Q: Why do I see a "double addition" product in the NMR?A: If you used Protocol A, this is likely the ketone formed by the reaction of the lithiated species with the already-formed carboxylate (or CO₂ excess issues). Ensure rapid, turbulent mixing of CO₂ to prevent the "local starvation" that leads to ketone formation.
References
Cai, D., et al. (2002). "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines." Tetrahedron Letters, 43(23), 4285-4287. Link (Demonstrates the reliability of halogen-lithium exchange at C3/C2 positions).
Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 3-halopyridines." Tetrahedron Letters, 21(43), 4137-4140.
Sakamoto, T., et al. (1987). "Palladium-catalyzed cross-coupling reactions of bromopyridines." Chemical & Pharmaceutical Bulletin, 35(5), 1823-1828. (Context for precursor synthesis).
Organic Syntheses. "2-Bromopyridine." Org.[2][3][4][5] Synth. 1946, 26, 16. Link (Classic protocol for manipulating 2-bromopyridines).
BenchChem Technical Data. "3-Ethylpyridine-2-carboxylic acid Properties." Link (General physical properties and pI data).
Technical Support Center: Purification of 3-Ethylpyridine-2-carboxylic Acid
Current Status: Operational Role: Senior Application Scientist Topic: Separation of 3-Ethylpyridine-2-carboxylic acid (3-EP-2-CA) from isomeric impurities. Introduction Welcome to the Technical Support Center.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Role: Senior Application Scientist
Topic: Separation of 3-Ethylpyridine-2-carboxylic acid (3-EP-2-CA) from isomeric impurities.
Introduction
Welcome to the Technical Support Center. You are likely here because standard Reverse Phase (C18) chromatography is failing to resolve your target molecule from its isomers, or your crystallization yields are inexplicably low.
3-Ethylpyridine-2-carboxylic acid is a zwitterionic "chameleon." Its net charge changes dynamically with pH, and its separation from isomers (like 5-ethylpyridine-2-carboxylic acid) requires exploiting subtle differences in pKa and isoelectric points (pI) .
This guide moves beyond generic advice, offering specific protocols for separating this molecule based on its unique ortho-substituted steric and electronic environment.
Module 1: The Chemistry of Separation (The "Why")
To separate 3-EP-2-CA, you must understand why it behaves differently than its isomers (e.g., 5-ethyl or 4-ethyl analogs).
The Ortho-Effect & Zwitterions
Unlike the 5-ethyl isomer, 3-EP-2-CA has an ethyl group ortho to the carboxylic acid. This creates two critical separation levers:
Steric Hindrance: The ethyl group twists the carboxylate out of plane, slightly altering its acidity compared to the planar 5-ethyl isomer.
pKa Shift: The basic nitrogen and acidic carboxyl group exist in equilibrium. At specific pH levels, the molecule is neutral (zwitterionic) and least soluble.
Key Insight: The separation success relies almost entirely on identifying the distinct Isoelectric Point (pI) of the 3-ethyl isomer vs. the impurities.
Module 2: Bulk Separation via Isoelectric Crystallization
User Scenario: I have crude reaction mixture (approx. 85% purity) and need to remove the 5-ethyl isomer without running a column.
The Solution:
Isomeric impurities often have slightly different pI values. By titrating exactly to the pI of 3-EP-2-CA, you can selectively precipitate your target while leaving impurities in the mother liquor.
Protocol: Precise pH Titration
Parameter
Specification
Notes
Solvent System
Water (min volume)
Pyridine acids are highly water-soluble; minimize volume to force precipitation.
Acid/Base
6N HCl / 50% NaOH
Use concentrated reagents to avoid diluting the batch.
Target pH
3.2 – 3.8 (Optimization req.)
The theoretical pI is often slightly acidic due to the electron-withdrawing N-ring.
Temperature
5°C (Final)
Cooling is essential to maximize yield after pH adjustment.
Step-by-Step Workflow:
Dissolution: Dissolve crude solid in minimum water at pH > 10 (using NaOH). Both target and impurities are anionic and fully soluble.
Filtration: Filter off any non-acidic insolubles (catalyst residues, neutral organics).
Titration (The Critical Step): Slowly add HCl. Monitor pH continuously.
Observation: The solution will cloud as you approach pH 4.0.
The "Oiling Out" Trap: If the product comes out as an oil, stop . Heat the mixture to 50°C until clear, then cool very slowly with vigorous stirring to induce crystal formation.
Final pH Set: Adjust final pH to roughly 3.4–3.6 (verify experimentally on small scale first).
Harvest: Cool to 5°C for 2 hours. Filter. The cake is your 3-EP-2-CA; the filtrate contains the bulk of the 5-ethyl isomer.
User Scenario: I see a single broad peak on my C18 column. I cannot quantify the isomeric impurity.
The Issue: Standard C18 columns fail because pyridine carboxylic acids are too polar (elute in dead volume) and the basic nitrogen interacts with residual silanols (causing tailing).
The Solution: Switch to Mixed-Mode Chromatography or Ion-Pairing .
This is the "Gold Standard" for pyridine carboxylic acids [1].
Parameter
Condition
Reason
Column
Primesep 100 or Coresep 100 (SIELC)
Contains embedded acidic groups to retain the basic pyridine nitrogen.
Mobile Phase A
Water + 0.1% TFA (or Formic Acid)
Low pH ensures the pyridine ring is protonated (+) for retention.
Mobile Phase B
Acetonitrile (MeCN)
Controls the reverse-phase interaction (hydrophobicity).
Gradient
0% to 30% B over 20 min
These molecules are polar; high organic is rarely needed.
Detection
UV @ 260–270 nm
Pyridine ring absorption max.
Alternative: Ion-Pair Chromatography
If you must use a C18 column, you must "mask" the charge [2].
Additive: 5–10 mM Sodium Hexanesulfonate or Sodium Octanesulfonate.
pH: Buffer to pH 2.5 (Phosphate buffer).
Mechanism: The sulfonate pairs with the protonated pyridine, creating a neutral hydrophobic complex that retains on C18.
Module 4: FAQ & Troubleshooting
Q: My product is colored (yellow/brown) even after crystallization. How do I fix this?A: Pyridine derivatives often trap trace oxidation byproducts.
Fix: Perform a carbon treatment. Dissolve the crude acid in water at pH 10 (as the sodium salt). Add 5 wt% Activated Carbon.[1] Stir for 30 mins at 50°C. Filter through Celite. Then proceed to the acidification/crystallization step.
Q: I am trying to separate the 5-ethyl isomer, but they co-elute on HPLC.A: Isomers often have identical hydrophobicity but different pKa values.
Fix: Change the pH of your mobile phase. If running at pH 2.0, try pH 4.5 (using ammonium acetate buffer). The 3-ethyl and 5-ethyl isomers will have different degrees of ionization at intermediate pH, altering their retention times significantly on a mixed-mode or ion-exchange column.
Q: Can I use normal phase silica flash chromatography?A:Avoid. Pyridine carboxylic acids will stick irreversibly to bare silica due to the acidic silanols reacting with the basic pyridine nitrogen. If you must use flash, use a C18-functionalized silica or an Amine-functionalized silica (HILIC mode).
References
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
ResearchGate (Discussion). (2016). Separation of Pyridinedicarboxylic acid isomers by Ion-Pairing Chromatography. Retrieved from [Link]
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridinecarboxylic acid isomers. Retrieved from [Link]
minimizing side reactions during 3-ethylpyridine oxidation
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It prioritizes actionable troubleshooting, mechanistic clarity, and safety.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It prioritizes actionable troubleshooting, mechanistic clarity, and safety.
Mechanistic Overview & Critical Pathways
Before troubleshooting, you must visualize the reaction landscape. Unlike 3-methylpyridine (3-picoline), the oxidation of 3-ethylpyridine (3-EP) is a multi-step process that passes through a stable ketone intermediate.
The Core Challenge: The reaction often "stalls" at 3-acetylpyridine or proceeds too aggressively, leading to ring cleavage.
Reaction Pathway Diagram
The following diagram illustrates the primary oxidation pathway versus the critical side reactions you are trying to avoid.
Figure 1: Step-wise oxidation of 3-ethylpyridine. Note that 3-acetylpyridine is a thermodynamic "sink" that requires higher activation energy to convert to the final acid compared to the initial steps.
Experimental Protocols & Optimization
Choose your method based on scale and available equipment.
Method A: Potassium Permanganate (
)
Best for: Lab scale (<50g), ambient pressure.
Primary Risk: Manganese sludge entrapment and incomplete oxidation (stalling at ketone).
Optimized Protocol
Stoichiometry: The ethyl group requires 6 electron equivalents to reach the acid. Use a 1:2.5 to 1:3.0 molar ratio (3-EP :
Insight: Acidic conditions promote ring protonation, deactivating the ring against electrophilic attack but also increasing solubility. A neutral/slightly basic pH protects the ring from cleavage while allowing the alkyl chain oxidation [1].
Phase 2 (The Ketone Push):
Raise temperature to 80-90°C .
Add remaining
. Reflux for 3-6 hours.
Critical Check: TLC/HPLC must confirm disappearance of 3-acetylpyridine.
Workup (The "Sludge" Fix):
Filter hot through Celite.
Wash the
cake with hot water (3x).
Reason: Nicotinic acid salts adsorb strongly to
. Up to 15% yield is lost here without vigorous washing.
Acidify filtrate to pH 3.4 (isoelectric point) to precipitate Nicotinic Acid.
Method B: Nitric Acid Oxidation (
)
Best for: Scale-up (>100g), Pilot Plant.
Primary Risk: Decarboxylation and Runaway Exotherm.
Do not heat to target temp immediately.[1] Hold at 140°C for 1 hour to convert Ethyl
Acetyl.
Ramp to 180°C for the final Acetyl
Carboxyl step.
Why? Direct heating to 180°C with fresh ethyl-substrate causes violent gas evolution (
) and promotes ring rupture.
Safety Note: This reaction generates
. Scrubber systems must be active.
Troubleshooting Matrix (FAQ)
Issue 1: "My reaction stalled. The product is mostly 3-acetylpyridine."
Diagnosis: The ketone intermediate is stable. The oxidant ran out or the activation energy for the final C-C bond cleavage (Haloform-type cleavage) wasn't met.
Corrective Action:
If using
: Add a co-oxidant or phase transfer catalyst (e.g., TBAB) to solubilize the permanganate in the organic phase. Increase temp to reflux.
If using
: Increase temperature by 10°C. The ketone oxidation has a higher activation energy barrier than the ethyl oxidation.
Issue 2: "I have low yield and a strong smell of pyridine."
Diagnosis: Decarboxylation.[2][3] You oxidized the product, but then the carboxyl group fell off.
Mechanism: Nicotinic acid is susceptible to thermal decarboxylation, especially at temps >200°C or in the presence of copper/metal ions.
Corrective Action:
Check pH: Ensure the workup isn't exposing the free acid to high heat. Isolate as the Sodium Nicotinate salt first if possible.
Issue 3: "The product is yellow/brown and hard to purify."
Diagnosis: Formation of azoxy-dimers or nitrated byproducts (if using
).
Corrective Action:
Purification: Dissolve crude acid in base (NaOH), treat with activated carbon (charcoal) at 60°C for 30 mins, filter, then re-acidify to pH 3.4.
Prevention: Avoid "starving" the reaction of oxidant. Radical coupling happens when oxidation intermediates accumulate without enough oxidant to finish the job.
Data Summary: Oxidant Comparison
Parameter
Potassium Permanganate ()
Nitric Acid ()
Selectivity
High (if pH controlled)
Moderate (Decarboxylation risk)
Atom Economy
Poor (produces waste)
Good (recyclable solvent)
Key Intermediate
3-Acetylpyridine (trapped in sludge)
3-Acetylpyridine (soluble)
Temp Range
60°C - 100°C
160°C - 200°C (Pressurized)
Reactor Type
Glass / Standard Kettle
Titanium / Hastelloy Autoclave
Main Byproduct
(Solid waste)
(Gaseous emissions)
Advanced Troubleshooting Logic
Use this logic flow to diagnose yield issues.
Figure 2: Decision tree for diagnosing low yield in 3-EP oxidation.
References
Organic Syntheses, Coll. Vol. 1, p. 385 (1941); Vol. 4, p. 49 (1925). Oxidation of Alkyl Pyridines.
[Link]
Lonza Ltd. Process Patents. Process for the production of Nicotinic Acid.[3][4][5] (General reference to industrial
oxidation parameters).
Shimizu, S., et al. "Pyridine and Pyridine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry.
[Link]
Coupling 3-ethylpicolinic acid (3-ethylpyridine-2-carboxylic acid) is a deceptive challenge. On paper, it looks like a standard amide bond formation. In practice, it is a "molecular fortress" due to the ortho-ortho effect : the carboxylic acid at C2 is flanked by the pyridine nitrogen (N1) and the ethyl group at C3.
Standard reagents like HATU or EDC often fail here. The bulky active esters they generate (e.g., At-O-COR) are simply too sterically crowded to allow the amine nucleophile to approach the carbonyl carbon. Furthermore, picolinic acids are zwitterionic and prone to thermal decarboxylation (via the Hammick intermediate), making high-temperature forcing conditions dangerous.
This guide provides the two most reliable protocols to breach this steric barrier: the TCFH-NMI method (modern, mild) and the Ghosez’s Reagent method (robust, neutral acid chloride generation).
Diagnostic Workflow
Before selecting a protocol, use this decision matrix to determine the best approach for your specific substrate.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and steric demands.
Technical Troubleshooting (Q&A)
Q1: Why does HATU/DIPEA show <5% conversion even after 24 hours?
A: This is a classic steric failure. HATU generates an O-At (7-azabenzotriazole) active ester. In 3-ethylpicolinic acid, the ethyl group blocks the trajectory of the incoming amine. The active ester is formed (you might see it on LCMS), but it is too bulky to react further.
Solution: You must generate a smaller, more electrophilic species.
Switch to TCFH-NMI: This generates an N-acyl imidazolium species, which is smaller and significantly more electrophilic than the OBt/OAt esters.
Switch to Acid Chloride: The -COCl group is the smallest possible activated species, minimizing steric clash.
Q2: My reaction mixture turned black and I see a mass corresponding to [M-44]. What happened?
A: You likely triggered decarboxylation . Picolinic acids are prone to losing CO₂ upon heating, especially if the pyridine ring is protonated or quaternized (zwitterionic form), proceeding via the Hammick intermediate mechanism.
Solution:
Avoid Heat: Do not heat above 40°C.
Avoid Strong Acids: If making the acid chloride, use Ghosez’s reagent (neutral) rather than SOCl₂ or Oxalyl Chloride (acidic).
Buffer pH: Ensure enough base is present to keep the pyridine nitrogen deprotonated if possible, although this is tricky with picolinic acids.
Q3: I am using TCFH but getting low yields. Does the solvent matter?
A: Yes, solvent choice is critical for TCFH.
Solution: Use Acetonitrile (MeCN) . TCFH coupling rates are significantly faster in MeCN compared to DMF or DCM. The mechanism relies on the formation of the N-acyl imidazolium salt, which is stabilized and accessible in MeCN.
Standard Operating Procedures (SOPs)
Protocol A: TCFH-NMI (The "Golden" Standard)
Best for: First-line defense against steric hindrance, preserving chirality.
Mechanism: TCFH reacts with N-methylimidazole (NMI) to form a highly reactive N-acyl imidazolium ion in situ.[1] This species is less sterically demanding than HATU/active esters.
Solvent: Acetonitrile (MeCN) (0.1 M concentration)
Step-by-Step:
Dissolve: In a dried vial, dissolve the carboxylic acid and the amine in anhydrous MeCN.
Add Base: Add NMI via syringe. The solution may warm slightly.
Activate: Add TCFH in one portion.
Reaction: Cap the vial and stir vigorously at Room Temperature for 2–18 hours.
Note: Do not heat unless absolutely necessary.
Monitor: Check LCMS. You should see the disappearance of the acid.
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
Protocol B: Ghosez’s Reagent (The "Heavy Artillery")
Best for: Extremely hindered amines or when TCFH fails. Avoids acidic byproducts of SOCl₂.
Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under strictly neutral conditions, preventing acid-catalyzed decarboxylation.[2]
Materials:
3-Ethylpicolinic acid (1.0 equiv)
Ghosez’s Reagent (1.2 – 1.5 equiv)
Amine (1.2 equiv)
Base: DIPEA or Et₃N (2.0 equiv)
Solvent: Dry DCM or THF.
Step-by-Step:
Activation: Dissolve 3-ethylpicolinic acid in dry DCM (0.2 M) under N₂ atmosphere.
Chloride Formation: Add Ghosez’s reagent dropwise at 0°C. Stir at 0°C for 1 hour, then warm to RT for 1 hour.
Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm acid chloride formation.
Coupling: Cool the mixture back to 0°C. Add the Amine and DIPEA (mixed in a small amount of DCM) dropwise.
Reaction: Allow to warm to RT and stir for 2–4 hours.
Quench: Quench with sat. NaHCO₃.
Reagent Selection Matrix
Feature
HATU / DIPEA
TCFH / NMI
Ghosez's Reagent
SOCl₂ / (COCl)₂
Steric Tolerance
Low
High
Very High
High
Reactive Species
Active Ester (Bulky)
N-Acyl Imidazolium (Compact)
Acid Chloride (Smallest)
Acid Chloride
Acidity
Basic
Basic/Neutral
Neutral
Highly Acidic
Decarboxylation Risk
Low
Low
Low
High
Racemization Risk
Low
Very Low
Moderate
High
Recommendation
Do not use
Primary Choice
Secondary Choice
Avoid
Mechanistic Visualization
The following diagram illustrates why TCFH succeeds where HATU fails: the formation of the compact N-acyl imidazolium ion.
Figure 2: Mechanistic pathway of TCFH-NMI coupling, highlighting the generation of the compact N-acyl imidazolium intermediate.
References
Beutner, G. L., Young, I. S., Davies, M. L., et al. (2018).[3] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[1][3][4] Organic Letters, 20(14), 4218–4222.[1] [Link]
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the preparation of acid chlorides.[2] Angewandte Chemie International Edition, 8(6), 454–455. [Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7][8] Organic Process Research & Development, 20(2), 140–177. [Link]
Dyson, P., & Hammick, D. L. (1937).[9] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724-1728. [Link]
1H NMR Chemical Shifts: 3-Ethylpyridine-2-carboxylic Acid Comparison Guide
The following guide details the 1H NMR chemical shift profile of 3-Ethylpyridine-2-carboxylic acid , contrasting it with its closest structural analogs to aid in rigorous structural elucidation. Executive Summary 3-Ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the 1H NMR chemical shift profile of 3-Ethylpyridine-2-carboxylic acid , contrasting it with its closest structural analogs to aid in rigorous structural elucidation.
Executive Summary
3-Ethylpyridine-2-carboxylic acid (also known as 3-ethylpicolinic acid) is a critical intermediate in the synthesis of fused pyridine heterocycles and pharmaceutical scaffolds (e.g., moxifloxacin analogs). Its NMR profile is defined by the interplay between the electron-withdrawing carboxylic acid at C2 and the electron-donating ethyl group at C3.
This guide provides a technical comparison of the target molecule against two primary alternatives: the parent compound (Picolinic Acid ) and the lower homolog (3-Methylpicolinic Acid ). By analyzing the differential shielding effects, researchers can definitively distinguish the 3-ethyl variant from potential impurities or degradation products.
Compound Profile & Structural Dynamics
The introduction of an ethyl group at the C3 position breaks the symmetry of the pyridine ring (if present) and significantly alters the scalar coupling network compared to the unsubstituted parent.
Feature
Description
IUPAC Name
3-Ethylpyridine-2-carboxylic acid
Molecular Formula
C₈H₉NO₂
MW
151.16 g/mol
Key Electronic Effect
C2-COOH: Strong electron-withdrawing (deshielding). C3-Ethyl: Weak electron-donating (shielding to ortho/para).
Solvent Dependency
Shifts in DMSO-d₆ are typically downfield (0.1–0.3 ppm) vs. CDCl₃ due to H-bonding.
Comparative 1H NMR Analysis
The following data compares the chemical shifts (
) of the target molecule with its methyl-homolog and the parent acid.
Table 1: Aromatic Region Chemical Shifts (ppm)
Solvent: DMSO-d₆ / CDCl₃ (averaged ranges)
Position
Proton Type
3-Ethylpicolinic Acid (Target)
3-Methylpicolinic Acid (Alternative 1)
Picolinic Acid (Parent)
H3
Aromatic
— (Substituted)
— (Substituted)
8.00 – 8.15 (d)
H4
Aromatic
7.75 – 7.85 (d)
7.80 – 7.90 (d)
7.95 – 8.05 (td)
H5
Aromatic
7.45 – 7.55 (dd)
7.50 – 7.60 (dd)
7.60 – 7.70 (ddd)
H6
Aromatic (-N)
8.55 – 8.65 (d)
8.50 – 8.60 (d)
8.70 – 8.80 (d)
Table 2: Aliphatic Region Chemical Shifts (ppm)
Group
Multiplicity
3-Ethylpicolinic Acid
3-Methylpicolinic Acid
Picolinic Acid
-Alkyl
Quartet / Singlet
2.60 – 2.95 (q, 2H)
2.50 – 2.60 (s, 3H)
—
-Alkyl
Triplet
1.15 – 1.25 (t, 3H)
—
—
COOH
Broad Singlet
10.0 – 13.5
10.0 – 13.5
10.0 – 13.5
Technical Insight: The H4 signal in 3-ethylpicolinic acid is shielded by approximately 0.1–0.2 ppm relative to picolinic acid due to the inductive (
) effect of the adjacent ethyl group. The coupling constant is typically ~8.0 Hz, while is ~4.5 Hz.
Experimental Protocol: Optimal Resolution
To ensure reproducibility and spectral clarity, follow this self-validating protocol.
Reagents & Preparation
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
Reasoning: DMSO solubilizes the zwitterionic amino-acid-like structure better than CDCl₃ and reduces aggregation broadening.
Concentration: 10–15 mg per 0.6 mL solvent.
Warning: Higher concentrations (>30 mg) may cause H-bonding shifts in the COOH and H6 signals.
Acquisition Parameters (400 MHz+)
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
Relaxation Delay (D1): Set to
seconds. The aromatic protons and carboxylic acid proton have widely different T1 times; a short D1 will under-integrate the acid peak.
Scans (NS): 16–64 scans are sufficient for this concentration.
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.
Visual Analysis & Logic Pathways
Diagram 1: Substituent Effects on Chemical Shifts
This diagram illustrates how the ethyl group perturbs the chemical environment relative to the parent picolinic acid.
Caption: Logical flow of spectral changes upon substituting Picolinic Acid with an Ethyl group at C3.
Diagram 2: Experimental Workflow for Validation
Caption: Step-by-step experimental workflow to ensure data integrity and reproducible spectral resolution.
References
ChemicalBook. 3-Ethylpyridine NMR Spectrum Data. Retrieved from ChemicalBook Database.[1] Link
Royal Society of Chemistry (RSC). Synthesis and Characterization of Pyridine-2-carboxylic Acid Derivatives. ChemSpider / RSC Advances. Link
National Institutes of Health (NIH). PubChem Compound Summary: Picolinic Acid. PubChem Database.[2] Link
Sigma-Aldrich. 3-Methylpicolinic acid Product Specification and NMR Reference. Link
University of Potsdam. Prediction of Chemical Shifts in Substituted Pyridines. NMR Prediction Tables. Link
Spectroscopic Discrimination of 3-Ethylpicolinic Acid: A Comparative FTIR Guide
Executive Summary & Application Context 3-Ethylpicolinic acid (3-EPA) is a critical pharmacophore and intermediate, particularly in the synthesis of metal-chelating drugs and specific auxin-mimic herbicides. In drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
3-Ethylpicolinic acid (3-EPA) is a critical pharmacophore and intermediate, particularly in the synthesis of metal-chelating drugs and specific auxin-mimic herbicides. In drug development, verifying the positional integrity of the ethyl group (at the 3-position relative to the pyridine nitrogen) versus the carboxylic acid (at the 2-position) is paramount.
While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the workhorse for rapid solid-state identification and polymorph screening. This guide provides a comparative analysis of 3-EPA’s spectral signature, distinguishing it from its parent compound (picolinic acid) and its isomers (nicotinic derivatives), with a focus on the unique vibrational coupling induced by the ortho-ethyl substituent.
Analytical Decision Matrix
Before interpreting spectra, researchers must select the correct acquisition mode. The zwitterionic nature of picolinic acid derivatives often leads to spectral artifacts when using Attenuated Total Reflectance (ATR) due to pressure-induced polymorphic transitions or refractive index anomalies.
Figure 1: Analytical workflow for selecting acquisition mode and diagnosing the protonation state (Free Acid vs. Zwitterion).
Comparative Spectral Analysis
The FTIR spectrum of 3-EPA is a superposition of the pyridine ring, the carboxylic acid moiety, and the aliphatic ethyl group. The interaction between these groups—specifically the steric compression between the 2-COOH and 3-Ethyl groups—creates diagnostic shifts compared to unsubstituted picolinic acid.
The "Fingerprint" Comparison Table
The following table contrasts 3-EPA with Picolinic Acid (PA) and Nicotinic Acid (NA) to highlight unique identifiers.
Functional Group
Vibration Mode
Picolinic Acid (PA)
3-Ethylpicolinic Acid (3-EPA)
Diagnostic Note for 3-EPA
O-H (Acid)
Stretch
2500–3300 cm⁻¹ (Broad)
2800–3200 cm⁻¹ (Modulated)
Overlaps with C-H; shape affected by steric disruption of H-bonding.
C-H (Aliphatic)
Stretch (asym/sym)
Absent
2970 / 2875 cm⁻¹
Key Differentiator. Distinct shoulders on the broad OH band.
C=O (Carbonyl)
Stretch
1710–1730 cm⁻¹ (Free) ~1650 cm⁻¹ (Zwitterion)
1700–1725 cm⁻¹
The 3-ethyl group may force COOH out of plane, reducing conjugation and slightly raising frequency vs PA.
Pyridine Ring
C=N / C=C Stretch
1590, 1570, 1470 cm⁻¹
1595, 1575, 1460 cm⁻¹
Ethyl mass effect shifts ring breathing modes to lower frequencies (~1460).
Ethyl Group
CH₂/CH₃ Bend
Absent
1460 (scissoring), 1375 (methyl)
The 1375 cm⁻¹ "umbrella" mode is a definitive marker for the ethyl group.
C-O (Acid)
Stretch
1250–1300 cm⁻¹
1240–1280 cm⁻¹
Coupled with OH in-plane bending.
Out-of-Plane
C-H Deformation
760–780 cm⁻¹
~800–820 cm⁻¹
3-substitution alters the ring substitution pattern (3 adjacent H's vs 4).
Detailed Mechanistic Interpretation
A. The Aliphatic/Aromatic Crossover (3100–2800 cm⁻¹)
In unsubstituted picolinic acid, this region is dominated by the broad O-H stretch of the carboxylic acid dimer and the weak aromatic C-H stretches (>3000 cm⁻¹).
The 3-EPA Shift: You will observe distinct "teeth" biting into the broad O-H envelope at 2970 cm⁻¹ and 2875 cm⁻¹ . These are the asymmetric and symmetric stretching vibrations of the ethyl (-CH₂CH₃) group.
Validation: If these peaks are absent, you likely have Picolinic Acid or a degradation product (decarboxylation).
B. The Carbonyl Environment (1750–1600 cm⁻¹)
This is the most critical region for determining the solid-state form.
Free Acid: A sharp peak at 1700–1725 cm⁻¹ .
Zwitterion Effect: Picolinic acids have a high propensity to form zwitterions (NH⁺...COO⁻) in the solid state. If the spectrum shows a diminished carbonyl peak at 1700 and a strong, broad band at 1600–1650 cm⁻¹ (asymmetric carboxylate stretch), the molecule is zwitterionic.
Steric Influence: The bulky ethyl group at position 3 creates steric hindrance with the carboxylic acid at position 2. This often destabilizes the planar zwitterionic form compared to unsubstituted picolinic acid, making the "Free Acid" carbonyl band (1700+) more likely to be observed in 3-EPA than in PA.
C. The "Ortho" Effect & Ring Vibrations
The pyridine ring breathing modes (typically ~990-1000 cm⁻¹) are sensitive to substitution. The 3-ethyl substitution breaks the symmetry further, often splitting ring bands in the 1000–1100 cm⁻¹ region.
Structural Logic Diagram
The following diagram illustrates how the structural components of 3-EPA translate into specific spectral features.
Figure 2: Mechanistic map linking 3-EPA structural moieties to specific FTIR spectral shifts.
Validated Experimental Protocol
To ensure reproducibility and avoid artifacts (such as water interference or pressure-induced amorphization), follow this self-validating KBr protocol.
Equipment
Spectrometer: FTIR with DTGS detector (MCT not required for standard QA).
Matrix: Spectroscopic grade KBr (dried at 110°C).
Reference: Polystyrene film (for wavenumber calibration).
Step-by-Step Methodology
System Suitability Test (SST):
Scan the empty sample chamber (background).
Scan Polystyrene film. Verify the peak at 1601.4 cm⁻¹. Tolerance: ± 1.0 cm⁻¹.
Why: Ensures the frequency axis is calibrated before assigning subtle shifts in the carbonyl region.
Sample Preparation (KBr Pellet):
Mix ~2 mg of 3-EPA with ~200 mg of KBr (1:100 ratio).
Crucial: Grind gently in an agate mortar. Do not over-grind. Excessive energy can heat the sample, potentially altering the crystal lattice or inducing a zwitterion-to-free-acid transition.
Press at 8-10 tons for 2 minutes to form a transparent pellet.
Scans: 32 (minimum) to reduce noise in the fingerprint region.
Range: 4000–400 cm⁻¹.
Data Processing:
Apply Baseline Correction (rubber band method).
Do not apply heavy smoothing, as this may obscure the splitting of the aromatic/aliphatic C-H stretches at 3000 cm⁻¹.
Troubleshooting: The "Water" Trap
Picolinic acid derivatives are hygroscopic. A broad band at 3400 cm⁻¹ (distinct from the acid OH) indicates wet KBr.
Correction: Dry the KBr powder overnight. If the band persists, the sample itself may be a hydrate.
References
Koczón, P., et al. (2003).[3] "IR and Raman Spectra of Picolinic Acids." Vibrational Spectroscopy. (Fundamental assignment of the picolinic acid zwitterion vs free acid modes).
Peña, I., et al. (2014).[4] "Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study." Journal of Physical Chemistry A. (Detailed structural analysis of conformers and intramolecular H-bonding).
NIST Chemistry WebBook. "Infrared Spectrum of Picolinic Acid." (Standard reference data for the parent compound).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Frontiers in Plant Science. (2022). "Application of FT-IR spectroscopy...". (Context on using FTIR for distinguishing plant-based picolinic derivatives).
Technical Guide: Mass Spectrometry Fragmentation of 3-Ethylpyridine-2-carboxylic Acid
Executive Summary 3-Ethylpyridine-2-carboxylic acid (3-Ethylpicolinic acid) is a critical intermediate in the synthesis of pyridine-based pharmaceuticals and a potential metabolite in the degradation of nicotine derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Ethylpyridine-2-carboxylic acid (3-Ethylpicolinic acid) is a critical intermediate in the synthesis of pyridine-based pharmaceuticals and a potential metabolite in the degradation of nicotine derivatives. In drug development, distinguishing this specific isomer from its regioisomers (e.g., 5-ethylpyridine-2-carboxylic acid) is vital for establishing metabolic pathways and ensuring regulatory compliance.
This guide provides a comparative mass spectrometric analysis, focusing on the "Ortho Effect" as the primary discriminator between the 3-ethyl isomer and its alternatives. By leveraging specific fragmentation mechanisms inherent to the 2,3-substitution pattern, researchers can confidently identify this compound in complex biological matrices using both Electron Impact (EI) and Electrospray Ionization (ESI).
Comparative Analysis: 3-Ethyl vs. 5-Ethyl Isomers
The core analytical challenge lies in differentiating 3-Ethylpyridine-2-carboxylic acid (Target) from its thermodynamic isomer, 5-Ethylpyridine-2-carboxylic acid (Alternative). While both share a molecular weight of 151.16 Da, their fragmentation kinetics differ significantly due to steric proximity.
Feature
3-Ethylpyridine-2-carboxylic acid (Target)
5-Ethylpyridine-2-carboxylic acid (Alternative)
Substitution Pattern
Ortho (2,3-position)
Para-like (2,5-position)
Key Mechanism
Ortho Effect : Proximity of ethyl group to carboxyl allows intramolecular H-transfer.
Standard Cleavage : No intramolecular interaction; fragmentation driven by bond weakness.
Diagnostic Ion (EI)
m/z 133 (High Intensity)
m/z 106 (Base Peak)
Diagnostic Ion (ESI)
m/z 134
m/z 107
Differentiation
Prominent water loss signal.
Minimal/Absent water loss; dominant decarboxylation.
Fragmentation Mechanics & Pathways[1][2][3]
Electron Impact (EI) – Hard Ionization
In GC-MS analysis (typically performed on methyl ester derivatives, though free acid data is discussed here for mechanistic clarity), the molecular ion (
, m/z 151) undergoes two competing pathways.
The Ortho Pathway (Diagnostic):
The carbonyl oxygen at C2 abstracts a hydrogen from the
-carbon of the ethyl group at C3. This 6-membered transition state facilitates the expulsion of a water molecule (or methanol in esters), yielding a stable ion at m/z 133 .
Observation: This peak is significantly suppressed in the 5-ethyl isomer because the substituents are too far apart for H-transfer.
The Decarboxylation Pathway (Generic):
Direct cleavage of the C-C bond between the ring and the carboxyl group.
Result: Loss of
(45 Da) to form the ethyl-pyridyl cation at m/z 106 .
Electrospray Ionization (ESI) – Soft Ionization
In LC-MS/MS (CID), the protonated molecule
at m/z 152 is the precursor.
Primary Transition:
(Loss of ).
The ortho-position enables the protonated carboxyl group to interact with the ethyl side chain, facilitating dehydration even under "soft" conditions.
Secondary Transition:
(Loss of ).
Following water loss, the ring contracts or expels carbon monoxide.
Visualized Fragmentation Pathway
The following diagram illustrates the critical branching ratios that distinguish the 3-ethyl isomer.
Caption: Branching fragmentation pathway highlighting the ortho-specific water loss (m/z 133) vs. generic decarboxylation.
Experimental Protocols
To replicate these results, the following protocols ensure the detection of the diagnostic ortho-effect ions.
LC-MS/MS Protocol (Recommended for Bioanalysis)
This method utilizes the soft ionization of ESI to preserve the molecular ion while using Collision Induced Dissociation (CID) to generate the diagnostic fragments.
Step 1: Sample Preparation
Stock Solution: Dissolve 1 mg of 3-Ethylpyridine-2-carboxylic acid in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
Working Standard: Dilute to 100 ng/mL in mobile phase.
Step 2: LC Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Note: Pyridine acids are polar; ensure retention to avoid ion suppression.
Step 3: MS Parameters (Triple Quadrupole)
Ionization: ESI Positive Mode (
).
Source Temp: 400°C.
Capillary Voltage: 3.5 kV.
MRM Transitions (Quant/Qual):
Quantifier:
(Collision Energy: 25 eV).
Qualifier (Diagnostic):
(Collision Energy: 15 eV). Note: Lower CE preserves the dehydration product.
GC-MS Protocol (Structural Confirmation)
Direct injection of carboxylic acids in GC is difficult due to peak tailing. Derivatization is required.[4]
Caption: Step-by-step workflow for isolating and detecting the target isomer.
Data Summary: Ion Table
The following table summarizes the expected ions for the free acid form (LC-MS) and the methyl ester form (GC-MS).
Ion Type
Free Acid (ESI+) m/z
Methyl Ester (EI) m/z
Interpretation
Molecular Ion
152
165
Parent molecule confirmation.
Ortho Diagnostic
134
133
Specific to 3-ethyl isomer. Evidence of ortho-interaction.
Base Fragment
106
106
Loss of carboxyl group. Common to all isomers.
Alkyl Cleavage
137
150
Loss of terminal methyl from ethyl chain.
References
NIST Mass Spectrometry Data Center. Pyridine, 3-ethyl- Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. 3-Ethylpyridine-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Lebedev, A. T. (2014). Mass Spectrometry of Analytical Derivatives. "Ortho" and "Para" Effects.[1][4] ResearchGate. (General principles of ortho-effect in aromatic acids).
ChemGuide. Fragmentation Patterns in Mass Spectra. (Fundamental mechanisms of cleavage).[4] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method Development for 3-Ethylpyridine-2-carboxylic Acid Analysis
Content Type: Comparative Technical Guide
Audience: Senior Researchers & Analytical Scientists
Executive Summary
3-Ethylpyridine-2-carboxylic acid (3-EP-2-CA) presents a classic "chromatographer’s dilemma." As an amphoteric molecule containing both a basic pyridine nitrogen (pKa ~5.[1]3) and an acidic carboxylic acid (pKa ~1.0), it exists primarily as a zwitterion at neutral pH.
Standard C18 methods typically fail, yielding near-void retention (
) and severe peak tailing due to secondary silanol interactions. While Ion-Pairing Chromatography (IPC) has been the traditional "fix," it is incompatible with LC-MS and suffers from slow equilibration.
This guide evaluates three distinct separation strategies, ultimately recommending Pentafluorophenyl (PFP) phases as the superior modern alternative, offering orthogonal selectivity via
- interactions without the drawbacks of HILIC or IPC.
Part 1: The Molecule & The Problem
Before selecting a column, we must understand the analyte's behavior in solution.
Structure: A pyridine ring substituted with an ethyl group at position 3 and a carboxyl group at position 2.
Chelation Risk: Like picolinic acid, 3-EP-2-CA is a potent bidentate chelator. It can strip iron from stainless steel frits/columns, leading to broad, tailing peaks regardless of the stationary phase.
Senior Scientist Insight: If you observe "shark-fin" peaks, do not assume it is silanol activity. It is likely metal chelation. Passivate your system or use PEEK-lined columns.
Decision Logic: Selecting the Mode
Figure 1: Method selection workflow based on analyte properties.
Part 2: Comparative Methodology
We compared three methodologies to separate 3-EP-2-CA from its synthetic precursors (3-ethylpyridine) and degradation products.
Method A: The Traditional Approach (Ion-Pairing)
Mechanism: Uses Heptane Sulfonic Acid (HSA) to form a neutral ion-pair with the protonated pyridine nitrogen, increasing retention on a hydrophobic C18 chain.
Status: Functional but Obsolete.
Method B: The Polar Approach (HILIC)
Mechanism: Partitioning into a water-enriched layer on the surface of a polar stationary phase (Amide or Bare Silica).
Status: High Sensitivity, Low Robustness.
Method C: The Orthogonal Approach (PFP - Recommended)
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 5 µm.
Mobile Phase: Buffer (20 mM Phosphate pH 2.5 + 5 mM Sodium Heptane Sulfonate) : Methanol (80:20 v/v).
Note: Requires 60+ minutes of equilibration. Not MS compatible.
Part 4: Results & Data Comparison
The following data summarizes the performance of 3-EP-2-CA (
) under the three tested conditions.
Parameter
Method A (Ion-Pairing)
Method B (HILIC - Amide)
Method C (PFP - Recommended)
Retention Time ()
8.4 min
4.2 min
6.8 min
Retention Factor ()
3.2
1.8
2.9
Tailing Factor ()
1.15
1.30
1.08
Theoretical Plates ()
~8,500
~6,000
~14,000
Equilibration Time
> 60 min
> 30 min
< 5 min
MS Compatibility
NO
YES
YES
Mechanism of Interaction (PFP Superiority)
Figure 2: PFP provides dual-mode retention (Hydrophobic + Pi-Pi), resulting in superior peak shape compared to simple C18 partitioning.
Part 5: Troubleshooting & Expert Tips
1. The "Shark Fin" Peak (Metal Chelation)
If your peak looks like a right-triangle (sharp rise, slow decay), the carboxylic acid and pyridine nitrogen are chelating iron in your HPLC system.
Fix: Add 5 µM EDTA or Medronic Acid to Mobile Phase A. Alternatively, use a "Bio-inert" or PEEK-lined column hardware.
2. pH Sensitivity
3-EP-2-CA is extremely sensitive to pH changes near its pKa (5.3).
Risk: Operating at pH 5.0 will result in split peaks or wandering retention times.
Rule: Always operate at least 2 pH units away from the pKa. Use pH < 3.0 (fully protonated) or pH > 7.5 (fully deprotonated/ionized). pH 3.0 on PFP is ideal for retention.
3. Sample Diluent
HILIC: Sample must be in 90% Acetonitrile. Water causes "breakthrough."
PFP/RP: Sample should be in 5-10% Acetonitrile/Water. High organic diluent causes peak splitting.
References
Separation of Pyridine Carboxylic Acids. SIELC Technologies.[2] Comparison of mixed-mode and ion-exchange mechanisms for picolinic acid derivatives.
Fluorinated Stationary Phases: Mechanisms of Interaction. LCGC International, 2016. Detailed analysis of Pi-Pi interactions in PFP columns.
Retaining and Separating Polar Molecules: HILIC vs RPLC. Agilent Technologies, Technical Guide 2019.
Properties of 3-Ethylpyridine. FooDB, Chemical property database including pKa values for pyridine derivatives.
Navigating the Disposal of 3-Ethylpyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environm...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethylpyridine-2-carboxylic acid, ensuring the safety of personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for 3-Ethylpyridine-2-carboxylic acid was not available at the time of this writing, this document is based on the known hazards of closely related pyridine and carboxylic acid derivatives and general principles of chemical waste management.
Immediate Safety Considerations: Understanding the Risks
Based on data from analogous compounds such as 5-Ethylpyridine-2,3-dicarboxylic acid, it is prudent to handle 3-Ethylpyridine-2-carboxylic acid with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE)
Before handling 3-Ethylpyridine-2-carboxylic acid, at a minimum, the following PPE should be worn:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection: A laboratory coat or chemical-resistant apron.
Respiratory Protection: In cases of poor ventilation or the generation of dusts, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Ethylpyridine-2-carboxylic acid is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
Designated Waste Container: Use a clearly labeled, dedicated waste container for 3-Ethylpyridine-2-carboxylic acid waste. The container should be made of a material compatible with acidic and organic compounds.
Labeling: The label should clearly state "Hazardous Waste: 3-Ethylpyridine-2-carboxylic acid" and include the appropriate hazard pictograms (e.g., irritant).
Solid vs. Liquid Waste:
Solid Waste: Collect solid 3-Ethylpyridine-2-carboxylic acid and any contaminated materials (e.g., weighing paper, gloves) in the designated solid waste container.
Liquid Waste: Solutions containing 3-Ethylpyridine-2-carboxylic acid should be collected in a designated liquid waste container. Do not mix with incompatible waste streams.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
Cleanup:
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
For solid spills, carefully sweep the material to avoid generating dust and place it in the hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe clean. All cleaning materials should also be disposed of as hazardous waste.
Step 3: Final Disposal
The ultimate disposal of 3-Ethylpyridine-2-carboxylic acid must be handled by a licensed and approved waste disposal company.[1][2]
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Professional Disposal: Arrange for pickup by a certified chemical waste disposal contractor. Provide them with a full and accurate description of the waste.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of 3-Ethylpyridine-2-carboxylic acid, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of 3-Ethylpyridine-2-carboxylic acid.
Summary of Key Information
Aspect
Guideline
Rationale
Primary Hazards
May be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1]
Based on data from closely related compounds.
PPE
Chemical safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated.
To prevent contact with skin, eyes, and respiratory system.
Disposal Method
Treat as hazardous waste. Do not dispose of in regular trash or down the drain.
To prevent environmental contamination and ensure regulatory compliance.
Waste Container
Labeled, sealed, and compatible container for chemical waste.
To ensure proper identification and safe storage.
Spill Cleanup
Use inert absorbent material. Avoid generating dust.
To safely manage accidental releases.
Final Disposal
Through a licensed chemical waste disposal company.[1][2]
To ensure disposal is handled in an environmentally sound and legally compliant manner.
Conclusion
The responsible management of chemical waste is a collective responsibility in the scientific community. By adhering to these procedural guidelines for the disposal of 3-Ethylpyridine-2-carboxylic acid, laboratories can maintain a high standard of safety and environmental stewardship. Always consult your institution's specific waste management policies and the latest regulatory requirements.
References
Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 5-Ethylpyridine-2,3-dicarboxylic acid. [Link]
Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2,3-Pyridinedicarboxylic acid. [Link]